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Compound of Interest

Compound Name: Quinazoline-8-carbaldehyde

Cat. No.: B2922675

Introduction: Unveiling the Molecular Signature

Quinazoline-8-carbaldehyde (CAS No. 1823899-37-1) is a heterocyclic aromatic aldehyde
with the molecular formula CoHsN20. As a bifunctional molecule, it serves as a valuable
scaffold and building block in medicinal chemistry and materials science. Its quinazoline core is
a well-established pharmacophore found in numerous biologically active compounds, while the
aldehyde group offers a reactive handle for diverse chemical transformations, such as the
synthesis of Schiff bases, hydrazones, and other derivatives[1][2]. In materials science, the
electron-withdrawing nature of the aldehyde combined with the rigid quinazoline structure is
leveraged in the development of electron-transport materials.

Given its role as a critical synthetic intermediate, unambiguous structural confirmation and
purity assessment are paramount. This guide provides an in-depth analysis of the expected
spectroscopic data for Quinazoline-8-carbaldehyde, leveraging foundational principles of
nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
The interpretations are grounded in data from the parent quinazoline heterocycle and
analogous substituted derivatives, offering a predictive but robust framework for researchers.

Molecular Structure and Spectroscopic Implications

The key to interpreting any spectrum is a thorough understanding of the molecule's structure.
The fusion of a pyrimidine ring with a benzene ring creates the quinazoline system. The
placement of the carbaldehyde group at the C8 position introduces specific electronic effects
that influence the chemical environment of every atom.
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For clarity in the following spectroscopic discussions, the atoms in Quinazoline-8-
carbaldehyde are numbered as shown below. This numbering scheme is standard for the
quinazoline ring system.

Caption: Structure of Quinazoline-8-carbaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules. For Quinazoline-8-carbaldehyde, both *H and *3C NMR will provide
definitive structural information.

'H NMR Spectroscopy: Proton Environments

The *H NMR spectrum is anticipated to show six distinct signals in the aromatic/heteroaromatic
region (& 7.5-9.5 ppm) and one signal for the aldehyde proton in the far downfield region (& 10-
11 ppm). The chemical shifts are influenced by the electronegativity of the nitrogen atoms and
the electron-withdrawing aldehyde group.

Expertise in Interpretation:

e H2 and H4 Protons: These protons are on the pyrimidine ring, adjacent to nitrogen atoms.
They are expected to be the most deshielded protons of the quinazoline ring system itself,
typically appearing at the lowest field[3].

e H5, H6, H7 Protons: These protons on the benzene portion of the ring will exhibit
characteristic coupling patterns (ortho, meta). Their chemical shifts will be influenced by the
anisotropic effect of the fused pyrimidine ring and the C8-aldehyde. H7, being ortho to the
aldehyde, is expected to be significantly downfield compared to H5 and H6.

» Aldehyde Proton: The proton attached to the carbonyl carbon (CHO) is highly deshielded
and will appear as a sharp singlet, as it has no adjacent protons with which to couple. Its
position is a hallmark of the aldehyde functional group.

Predicted *H NMR Data (500 MHz, CDCIs)
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] Predicted Chemical o Coupling Constant

Proton Assignment . Multiplicity
Shift (6, ppm) (J, Hz)

H-CHO 10.5-11.0 s (singlet) -
H2 9.4-95 s (singlet)
H4 9.3-94 s (singlet)
H7 8.2-83 d (doublet) J=75-8.0
H5 8.1-8.2 d (doublet) J=80-85

|H6 | 7.8-7.9 |t (triplet) [ J=7.5-8.5|

Note: The exact chemical shifts and coupling constants for H5, H6, and H7 can vary. A 2D-
NMR experiment like COSY would be essential to definitively assign these coupled protons.

3C NMR Spectroscopy: The Carbon Skeleton

The 3C NMR spectrum will reveal all nine unique carbon atoms in the molecule. The chemical
shifts provide insight into the electronic environment of each carbon.

Expertise in Interpretation:

e Carbonyl Carbon (C=0): This is the most deshielded carbon, appearing significantly
downfield (>190 ppm), which is characteristic of an aldehyde.

¢ Pyrimidine Ring Carbons (C2, C4): These carbons, bonded to two nitrogen atoms (C2) or
one nitrogen atom (C4), are found in the 150-161 ppm range, similar to other quinazoline
derivatives[4].

» Bridgehead Carbons (C4a, C8a): These carbons are part of the ring fusion and their shifts
are influenced by both rings.

e Benzene Ring Carbons (C5, C6, C7, C8): C8, being directly attached to the electron-
withdrawing aldehyde, will be shifted downfield relative to a standard aromatic carbon. The
other carbons (C5, C6, C7) will have shifts typical for a substituted benzene ring, generally
between 120-140 ppm[4].
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Predicted 3C NMR Data (125 MHz, CDCls)

Carbon Assignment Predicted Chemical Shift (6, ppm)
Cc=0 190 - 193
Cc2 160 - 161
C4 159 - 160
C8a 150 - 151
C8 138 - 140
C6 134 - 135
C4a 128 - 129
C5 127 - 128
| C7]126 - 127 |

Infrared (IR) Spectroscopy: Functional Group
Analysis

IR spectroscopy is an indispensable, rapid technique for identifying the functional groups
present in a molecule. The spectrum of Quinazoline-8-carbaldehyde is expected to be
dominated by absorptions from the aldehyde and the aromatic quinazoline core.

Expertise in Interpretation:

e C=0 Stretch: A strong, sharp absorption band between 1690-1715 cm~1 is the most
definitive peak, confirming the presence of the aromatic aldehyde's carbonyl group[5].

o Aldehyde C-H Stretch: Two weak to medium bands, known as a Fermi doublet, are often
observed around 2820-2850 cm~* and 2720-2750 cm~*. The presence of these bands is
strong evidence for an aldehyde.

e Aromatic C=C and C=N Stretches: The quinazoline ring will exhibit several medium to strong
bands in the 1475-1635 cm~1 region, which are characteristic of aromatic and
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heteroaromatic ring systemsi[6].

e Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations appear in the 700-900
cm~1 region. The specific pattern can provide information about the substitution pattern on
the benzene ring.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm—?) Intensity Assignment

~3050 Medium-Weak Aromatic C-H Stretch
Aldehyde C-H Stretch (Fermi

~2830, ~2730 Weak
doublet)

1695 - 1710 Strong, Sharp Carbonyl (C=0) Stretch

1610 - 1635 Medium-Strong Aromatic C=N Stretch

1475 - 1580 Medium-Strong Aromatic C=C Ring Stretches

| 750 - 850 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS): Molecular Weight and
Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the
molecule's structure through its fragmentation pattern.

Expertise in Interpretation:

e Molecular lon Peak ([M]**): For the molecular formula CoHeN20, the calculated monoisotopic
mass is 158.05 Da. A high-resolution mass spectrometry (HRMS) experiment should detect
a molecular ion peak very close to this value, confirming the elemental composition[7]. The
nominal mass in a low-resolution instrument will be m/z 158.

o Key Fragmentation: Aromatic aldehydes typically undergo a characteristic fragmentation by
losing the -CHO group as a carbon monoxide (CO) radical, resulting in an [M-29]* peak (loss
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of H and CO) or an [M-28]*+ peak (loss of CO)[8]. The loss of a hydrogen radical to give an
[M-1]* peak (m/z 157) is also highly probable, forming a stable acylium ion.

Predicted Mass Spectrometry Data (Electron lonization, El)

m/z Predicted Identity Notes
158 [M]*e Molecular lon Peak
Loss of H radical from
157 [M-H]*
aldehyde
130 [M-CQ]*e Loss of carbon monoxide

| 103 | [C7HsN]*e | Further fragmentation of the quinazoline ring |

Standard Operating Protocol: A Workflow for
Spectroscopic Analysis

To ensure data integrity and reproducibility, a systematic workflow is essential. This process
validates the identity and purity of the chemical sample.

Caption: Workflow for comprehensive spectroscopic characterization.
Detailed Steps:
o Sample Receipt & Preparation:

o Log the sample details (batch number, appearance).

o For NMR and MS, accurately weigh ~5-10 mg of the compound and dissolve it in an
appropriate deuterated solvent (e.g., CDClz or DMSO-de).

o For IR, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder
or cast a thin film from a volatile solvent.

o Data Acquisition:
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o NMR: Acquire a H spectrum, followed by a 13C spectrum. If structural assignments are
ambiguous, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H
correlation) are crucial for definitive validation.

o IR: Record the FT-IR spectrum over the standard range of 4000-400 cm~1.

o MS: Obtain a mass spectrum using an appropriate ionization technique (e.g., Electron
lonization for fragmentation or Electrospray lonization for soft ionization). High-resolution
analysis is recommended for elemental composition confirmation.

o Data Analysis and Reporting:

[¢]

Process all spectra using standard software.
o Integrate *H NMR signals and pick peaks for all spectra.

o Compare the acquired data (chemical shifts, coupling constants, absorption frequencies,
m/z values) against the predicted data and literature values for analogous compounds.

o Synthesize all data to confirm that the molecular structure is consistent across all three
techniques, thereby validating the identity and assessing the purity of Quinazoline-8-
carbaldehyde.

Conclusion

The spectroscopic characterization of Quinazoline-8-carbaldehyde is a multi-faceted process
where NMR, IR, and MS each provide a unique and complementary piece of the structural
puzzle. The aldehyde proton signal in tH NMR, the carbonyl carbon in 3C NMR, the strong
C=0 stretch in IR, and the molecular ion peak in mass spectrometry are all hallmark features.
By systematically acquiring and interpreting these spectra, researchers and drug development
professionals can proceed with confidence in the chemical integrity of this versatile synthetic
building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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